molecular formula C20H23ClN4 B11307683 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane

1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane

Cat. No.: B11307683
M. Wt: 354.9 g/mol
InChI Key: JKTGRTBTOLSVPR-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the azepane ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorophenylhydrazine with 3,5-dimethylpyrazole in the presence of a suitable catalyst can yield the desired pyrazolo[1,5-a]pyrimidine intermediate. Subsequent reaction with azepane under specific conditions completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C20H23ClN4

Molecular Weight

354.9 g/mol

IUPAC Name

7-(azepan-1-yl)-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H23ClN4/c1-14-13-18(24-11-5-3-4-6-12-24)25-20(22-14)15(2)19(23-25)16-7-9-17(21)10-8-16/h7-10,13H,3-6,11-12H2,1-2H3

InChI Key

JKTGRTBTOLSVPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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